molecular formula C11H14N2O B2992970 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine} CAS No. 2167892-11-5

2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}

Cat. No.: B2992970
CAS No.: 2167892-11-5
M. Wt: 190.246
InChI Key: CUHFLIBSZRDMSI-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} is a heterocyclic compound with the molecular formula C11H14N2O and a molecular weight of 190.246 g/mol. This compound is known for its unique structural properties, which have shown promising results in various scientific experiments.

Scientific Research Applications

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Safety and Hazards

The safety data sheet for 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. In case of swallowing, the mouth should be rinsed .

Future Directions

Pyrrolopyrazine derivatives, including 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine}, have shown promising results in various scientific experiments due to their unique structural properties. They have been studied as analgesic and sedative agents and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, these compounds are an attractive scaffold for drug discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} involves several steps, including cyclization and ring annulation. One common method involves the reaction of 4’,5’-dihydro-1H,3’H-2,2’-bipyrrole with propargyl bromide, followed by an intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.

    Pyrrolopyridine derivatives: These compounds also contain a pyrrole ring and are known for their biological activities.

Uniqueness

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-12-7-10-9(1)11(8-13-10)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFLIBSZRDMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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